3-(5-Amino-1H-pyrazol-3-yl)benzonitrile
Overview
Description
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a benzonitrile moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes like syk, which plays a key role in the b cell receptor (bcr) signaling pathway , and lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole-antifungals .
Biochemical Pathways
If it interacts with syk, it could influence the bcr signaling pathway . If it targets CYP51, it could affect the biosynthesis of ergosterol, a key component of fungal cell membranes .
Result of Action
Similar compounds have shown cytotoxic activity in vitro , suggesting that this compound might also have potential anticancer or antifungal effects.
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°c to maintain its stability .
Biochemical Analysis
Biochemical Properties
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in the synthesis of pyrazolo[1,5-a]pyrimidines, which are important in medicinal chemistry . The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, the benzonitrile group can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By binding to specific receptors or enzymes, this compound can alter the phosphorylation status of key signaling molecules, thereby affecting downstream gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it may act as a competitive inhibitor for enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair . The compound’s ability to form hydrogen bonds and π-π interactions also plays a significant role in its binding affinity and specificity towards target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-1H-pyrazole with 3-bromobenzonitrile under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile may involve large-scale coupling reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Amino-1H-pyrazol-3-yl)phenol
- 3-(5-Amino-1H-pyrazol-3-yl)benzaldehyde
- **3-
Biological Activity
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a compound that has garnered attention due to its diverse biological activities. This article aims to consolidate the existing research on its biological properties, including antibacterial, antifungal, and anticancer activities, while providing detailed insights into its mechanisms of action and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C11H10N4, characterized by the presence of a pyrazole ring and a benzonitrile moiety. This structural configuration is believed to play a crucial role in its biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Studies have shown it to be effective against various bacterial strains, demonstrating potential as a novel antibacterial agent. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
Antifungal Activity
In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. It has shown promising results against several fungal pathogens, suggesting its potential use in treating fungal infections. The mechanism appears to involve disruption of fungal cell wall synthesis, although further research is needed to fully elucidate this pathway .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. It has been studied for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range . Mechanistically, it is thought to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The lipophilicity of the compound facilitates its interaction with cellular membranes, enhancing permeability and bioavailability.
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial and fungal metabolism or cancer cell growth.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Synthesis Methods
The synthesis of this compound typically involves the condensation of 3-aminobenzonitrile with a suitable pyrazole precursor. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown improved efficiency .
Properties
IUPAC Name |
3-(3-amino-1H-pyrazol-5-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-6-7-2-1-3-8(4-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTKMBJVJHKTOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=NN2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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